molecular formula C14H10FN5O B11272412 3-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11272412
M. Wt: 283.26 g/mol
InChI Key: ZZFWVPDTSVVJSI-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide belongs to the class of organic compounds known as benzanilides. These compounds feature an anilide group where the carboxamide group is substituted with a benzene ring. The general structure is RNC(=O)R’, where R and R’ represent benzene rings .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves introducing a fluorine atom at the 3-position of the benzene ring. Specific synthetic routes may vary, but one common approach is via nucleophilic aromatic substitution (SNAr) using a fluorine source (e.g., fluorobenzene) and the appropriate tetrazole derivative.

Reaction Conditions: Reaction conditions typically involve a solvent (such as DMF or DMSO), a base (e.g., potassium carbonate), and a catalyst (e.g., copper or palladium). The reaction proceeds under mild conditions to yield the desired product.

Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, scalability, and purification processes. detailed industrial protocols are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity: 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide can undergo various reactions:

    Substitution: It can participate in SNAr reactions, where the tetrazole group acts as a nucleophile.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

Common Reagents: Common reagents include fluorobenzene, tetrazole derivatives, bases (e.g., potassium carbonate), and transition metal catalysts.

Major Products: The major product is the target compound itself, 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biological Studies: It may serve as a tool compound to investigate biological pathways.

    Industry: Its applications in industry (e.g., materials science) are still under exploration.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to other benzanilides or tetrazole-containing compounds. Its uniqueness lies in the combination of a fluorine atom, tetrazole ring, and benzamide structure.

Properties

Molecular Formula

C14H10FN5O

Molecular Weight

283.26 g/mol

IUPAC Name

3-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10FN5O/c15-11-4-1-3-10(7-11)14(21)17-12-5-2-6-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

ZZFWVPDTSVVJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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